molecular formula C17H16FN3O B5070829 (4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

(4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

Cat. No. B5070829
M. Wt: 297.33 g/mol
InChI Key: FNGAWQYFFYDPNP-UHFFFAOYSA-N
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Description

The compound “(4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This compound is part of a class of molecules that have shown a broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including “(4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine”, involves a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The compound also contains a fluorobenzyl group and a phenyl group . The NMR data provided in one of the papers gives more insight into the structure .

Future Directions

The future directions for research on “(4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine” and similar compounds could involve further exploration of their biological activities . The development of new chemical entities to act against various microorganisms is a current focus in the field . The potential of 1,2,4-oxadiazole derivatives to serve as templates for discovering novel antibacterial agents is also noted .

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-21(11-13-7-9-15(18)10-8-13)12-16-19-17(20-22-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGAWQYFFYDPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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